(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Overview
Description
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a useful research compound. Its molecular formula is C7H16Br2N2 and its molecular weight is 288.02. The purity is usually 95%.
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Scientific Research Applications
Norcantharidin Analogues in Anticancer Activity
Norcantharidin, a compound related to the structure of interest through its bicyclic nature, has shown significant anticancer activity. By modifying the structure of norcantharidin, researchers have developed analogues that exhibit potential anticancer activities. These analogues act as protein phosphatase inhibitors and have been explored for their effectiveness in cancer treatment, highlighting the importance of structural modification in enhancing biological activity and reducing side effects (Deng & Tang, 2011).
Bicyclic Compounds in Drug Research
Bicyclic compounds, including those structurally related to "(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide," have garnered interest in drug research due to their unique molecular shapes and fixed positions of substituents. These features make them suitable test molecules for studying structure-activity relationships, indicating their utility in pharmaceutical research and development (Buchbauer & Pauzenberger, 1991).
Catalytic Oxidation and Synthetic Applications
The catalytic oxidation of cyclohexene, a process relevant to the study of bicyclic and heterocyclic compounds, leads to a variety of products with different oxidation states and functional groups. This process is synthetically valuable for producing intermediates used in the chemical industry, indicating the potential for this compound and similar structures in synthetic chemistry applications (Cao et al., 2018).
Anti-inflammatory Properties of Psychedelics
Research on psychedelics, which can include heterocyclic compounds, has identified their potential as anti-inflammatory agents. Activation of serotonin receptors by these compounds has shown potent anti-inflammatory effects in animal models, suggesting a novel therapeutic area for bicyclic and heterocyclic compounds (Flanagan & Nichols, 2018).
Mechanism of Action
Target of Action
The primary targets of (1S,4S)-2-ethyl-2,5-diazabicyclo[22It is known to be used as a starting material for the synthesis of chiral diazabicyclic ligands .
Mode of Action
The compound interacts with its targets through the formation of chiral diazabicyclic ligands . These ligands can then interact with other molecules, leading to various biochemical reactions.
Biochemical Pathways
The specific biochemical pathways affected by (1S,4S)-2-ethyl-2,5-diazabicyclo[22It is known to be involved in the preparation of dicopper (ii) complexes , which can participate in various biochemical reactions.
Result of Action
The molecular and cellular effects of (1S,4S)-2-ethyl-2,5-diazabicyclo[22It is known to be a precursor in the preparation of diazabicyclo[221]heptane derivatives as catalysts, which are applicable in the asymmetric catalysis reactions .
Properties
IUPAC Name |
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2BrH/c1-2-9-5-6-3-7(9)4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m0../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJIQGKHRWTERD-JFYKYWLVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CC1CN2.Br.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H]2C[C@H]1CN2.Br.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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